molecular formula C15H19NO2 B3935495 N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide

Cat. No.: B3935495
M. Wt: 245.32 g/mol
InChI Key: ATEMUGFCSNIPOK-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide: is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety, attached to a 4-methoxybenzamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[221]heptanyl)-4-methoxybenzamide typically involves the formation of the bicyclo[22One common method involves a [4 + 2] cycloaddition reaction to form the bicyclic structure, followed by amide formation through the reaction of an amine with 4-methoxybenzoic acid or its derivatives .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Formation of N-(2-bicyclo[2.2.1]heptanyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to these targets, while the methoxybenzamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-(2-bicyclo[2.2.1]heptanyl)-4-hydroxybenzamide
  • N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzylamine
  • N-(2-bicyclo[2.2.1]heptanyl)-4-chlorobenzamide

Comparison: N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or amine analogs, the methoxy group is less reactive but can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-6-4-11(5-7-13)15(17)16-14-9-10-2-3-12(14)8-10/h4-7,10,12,14H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEMUGFCSNIPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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